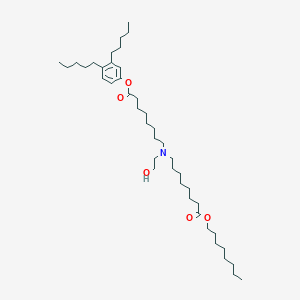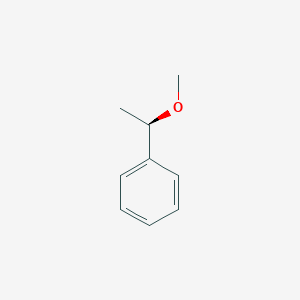
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound with a unique structure It is characterized by the presence of a heptadec-8-en-1-yl group, a hydroxyethyl group, and an oleoyloxyethyl group attached to an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper wire/Me6TREN catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as single-electron transfer living radical polymerization (SET-LRP) can be employed to achieve efficient functionalization of the imidazolium core .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and other polymeric materials.
2-Ethylhexyl acrylate: Employed in the production of adhesives, coatings, and other materials.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C42H79ClN2O3 |
|---|---|
Poids moléculaire |
695.5 g/mol |
Nom IUPAC |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C42H79N2O3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43(37-39-45)35-36-44(41)38-40-47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,45H,3-16,21-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
Clé InChI |
VMIIEFYSFQUCQO-AWLASTDMSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)

![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)
![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
